molecular formula C15H12ClN3O3 B1459701 4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1544841-79-3

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B1459701
CAS No.: 1544841-79-3
M. Wt: 317.72 g/mol
InChI Key: IEWJUHGCLRSDBQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a useful research compound. Its molecular formula is C15H12ClN3O3 and its molecular weight is 317.72 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it interacts with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft, thereby affecting neurotransmission . Additionally, it has been observed to bind with proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been reported to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby increasing acetylcholine levels in the synaptic cleft . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . The compound’s influence on these pathways underscores its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . This interaction can affect its localization and accumulation within cells, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization to other organelles, such as mitochondria, can also impact cellular metabolism and energy production .

Properties

IUPAC Name

4-chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3/c1-21-11-4-3-9(7-12(11)22-2)13-10(8-20)14-15(16)17-5-6-19(14)18-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWJUHGCLRSDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
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4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
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4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.